molecular formula C6H11BrZn B6361316 5-Hexenylzinc bromide, 0.5M in THF CAS No. 226570-65-6

5-Hexenylzinc bromide, 0.5M in THF

Cat. No.: B6361316
CAS No.: 226570-65-6
M. Wt: 228.4 g/mol
InChI Key: PYEUPXMYBMUNGY-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hexenylzinc bromide, 0.5M in THF is a useful research compound. Its molecular formula is C6H11BrZn and its molecular weight is 228.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 225.93355 g/mol and the complexity rating of the compound is 37.5. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

5-Hexenylzinc bromide is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that can undergo reactions with organozinc reagents .

Mode of Action

The compound, being an organozinc reagent, interacts with its targets through nucleophilic addition or substitution reactions . The zinc atom in the compound carries a partial negative charge, making it nucleophilic. It can therefore donate electrons to electrophilic carbon atoms in other organic compounds .

Biochemical Pathways

5-Hexenylzinc bromide is used as a starting material in the synthesis of 3,6-bis[(cyclopentyl)methyl]phthalonitrile . This is a key intermediate in the preparation of octasubstituted phthalocyanines . Phthalocyanines are used in a variety of applications, including as dyes and in photodynamic therapy .

Pharmacokinetics

Its properties such as concentration in tetrahydrofuran (thf) and density are important for its use in synthesis .

Result of Action

The result of the action of 5-Hexenylzinc bromide is the formation of new organic compounds through nucleophilic addition or substitution reactions . For example, it can be used to synthesize 3,6-bis[(cyclopentyl)methyl]phthalonitrile .

Action Environment

The action of 5-Hexenylzinc bromide is influenced by environmental factors such as temperature and the presence of other reagents . For instance, its storage temperature is typically 2-8°C . Additionally, the compound is typically used in a solvent such as THF, which can influence its reactivity .

Properties

IUPAC Name

bromozinc(1+);hex-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11.BrH.Zn/c1-3-5-6-4-2;;/h3H,1-2,4-6H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYEUPXMYBMUNGY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCCC=C.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BrZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.